Cas no 87-25-2 (Ethyl anthranilate)

Ethyl anthranilate structure
Ethyl anthranilate structure
Ethyl anthranilate
87-25-2
C9H11NO2
165.189142465591
MFCD00007711
34413
87562111

Ethyl anthranilate Properties

Names and Identifiers

    • Ethyl 2-aminobenzoate
    • FEMA 2421
    • ETHYL ANTHRANILATE
    • ETHYL O-AMINOBENZOATE
    • 2-AMINOBENZOIC ACID ETHYL ESTER
    • ANTHRANILIC ACID ETHYL ESTER
    • 2-(ethoxycarbonyl)aniline
    • 2-amino-benzoicaciethylester
    • 2-carboethoxyaniline
    • Ethyl-o-aminobenzoate
    • 2-Aminobenzoic Acid Ethyl Ester
    • Anthranilic acid, ethyl ester (6CI, 7CI, 8CI)
    • (2-(Ethoxycarbonyl)phenyl)amine
    • NSC 4146
    • o-(Ethoxycarbonyl)aniline
    • +Expand
    • MFCD00007711
    • TWLLPUMZVVGILS-UHFFFAOYSA-N
    • 1S/C9H11NO2/c1-2-12-9(11)7-5-3-4-6-8(7)10/h3-6H,2,10H2,1H3
    • O=C(C1C(N)=CC=CC=1)OCC
    • 878874

Computed Properties

  • 165.07900
  • 1
  • 3
  • 3
  • 165.078979
  • 12
  • 159
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • 4
  • 0
  • 52.3

Experimental Properties

  • 2.02670
  • 52.32000
  • n20/D 1.564(lit.)
  • 129-130 °C/9 mmHg(lit.)
  • 13-15 °C (lit.)
  • Fahrenheit: 235.4 ° f
    Celsius: 113 ° c
  • 2421 | ETHYL ANTHRANILATE
  • colorless liquid
  • Stable. Combustible. Incompatible with acids, bases, oxidizing agents.
  • Soluble in alcohol and propylene glycol, slightly soluble in water, the alcohol solution shows purple fluorescence
  • 1.117 g/mL at 25 °C(lit.)

Ethyl anthranilate Security Information

Ethyl anthranilate Customs Data

  • 2922439000
  • China Customs Code:

    2922439000

    Overview:

    2922439000. Anthranilic acid(Anilic acid)salt. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:23(Import licenses for dual-use items and technologies,Export licenses for dual-use items and technologies). MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922439000 anthranilic acid salts.supervision conditions:23(import license for dual-use item and technologies,export license for dual-use item and technologies).VAT:17.0%.tax rebate rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

Ethyl anthranilate Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
A2B Chem LLC
AI58147-5g
Ethyl Anthranilate
87-25-2 98%
5g
$43.00
abcr
AB116464-50 g
Ethyl anthranilate, 98%; .
87-25-2 98%
50g
€56.30 2023-05-10
Cooke Chemical
A4057112-5ML
Ethyl Anthranilate
87-25-2 >99.0%(GC)
5ml
RMB 35.20 2023-09-07
eNovation Chemicals LLC
D505731-25g
Ethyl 2-aMinobenzoate
87-25-2 97%
25g
$200 2022-10-13
Life Chemicals
F0001-2161-0.25g
Ethyl anthranilate
87-25-2 95%+
0.25g
$18.0 2023-09-07
OTAVAchemicals
1867347-50MG
ethyl 2-aminobenzoate
87-25-2 95%
50MG
$29 2023-07-07
TRC
E287266-100mg
Ethyl 2-aminobenzoate
87-25-2
100mg
$ 58.00 2023-09-07
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A14378-50g
Ethyl anthranilate, 98+%
87-25-2 98+%
50g
¥554.00 2023-03-15
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
E156199-100ML
Ethyl anthranilate
87-25-2 >99.0%(GC)
100ml
¥699.90 2023-09-03
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
E49260-100ml
Ethyl anthranilate
87-25-2 99%
100ml
¥368.0 2023-09-08

Ethyl anthranilate Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Platinum Solvents: Methanol ;  0.75 h, 1 MPa, 65 °C
Reference
Boosting hydrogenation properties of Pt single-atom catalysts via tailoring the electronic structures by coordination number regulation
Zhang, Hao; et al, Chemical Engineering Journal (Amsterdam, 2023, 455,

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: 12-Tungstosilicic acid Solvents: Water ;  18 h, rt
Reference
Selective hydrogenation of nitroarenes using an electrogenerated polyoxometalate redox mediator
MacDonald, Lewis; et al, Chemical Communications (Cambridge, 2018, 54(9), 1093-1096

Synthetic Circuit 3

Reaction Conditions
1.1 Catalysts: Di-μ-chlorodichlorobis[(1,2,3,6,7,8-η)-2,7-dimethyl-2,6-octadiene-1,8-diyl]dirut… Solvents: Water ;  20 min, 90 °C
Reference
Ru(IV)-catalyzed isomerization of allylamines in water: A highly efficient procedure for the deprotection of N-allylic amines
Cadierno, Victorio; et al, Chemical Communications (Cambridge, 2005, (32), 4086-4088

Synthetic Circuit 4

Reaction Conditions
1.1 Catalysts: 1,2-Dimethylimidazole Solvents: Dimethylformamide ;  12 min, 175 °C
Reference
1,2-Dimethylimidazole (DMI) and microwaves in the alkylation of carboxylic acids and phenols with dimethyl and diethyl carbonates
Leticia, Guerrero R.; et al, ARKIVOC (Gainesville, 2008, (11), 295-306

Synthetic Circuit 5

Reaction Conditions
1.1 4 h, rt → 120 °C
Reference
Unprecedented alkylation of carboxylic acids by boron trifluoride etherate
Jumbam, Ndze D.; et al, Bulletin of the Chemical Society of Ethiopia, 2018, 32(2), 387-392

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Triethylamine ,  Tri-tert-butylphosphonium tetrafluoroborate Solvents: Tetrahydrofuran ,  Water ;  15 h, rt
Reference
Aromatic azido-selective reduction via the Staudinger reaction using tri-n-butylphosphonium tetrafluoroborate with triethylamine
Meguro, Tomohiro; et al, Chemistry Letters, 2017, 46(4), 473-476

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Sodium borohydride Catalysts: Nickel dichloride Solvents: Ethanol ;  3 h, rt
Reference
Nickel Boride Catalyzed Reductions of Nitro Compounds and Azides: Nanocellulose-Supported Catalysts in Tandem Reactions
Proietti, Giampiero; et al, Synthesis, 2022, 54(1), 133-146

Synthetic Circuit 8

Reaction Conditions
1.1 Catalysts: Sulfuric acid ;  reflux
Reference
Design of bioactive synthesis of Schiff base containing ethyl 2-aminobenzoate moiety promoted by Bronsted acid
Ramesh, P.; et al, World Journal of Pharmaceutical Research, 2023, 12, 776-788

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Ethanol ;  0 °C; 96 h, 0 °C → reflux
Reference
Synthesis and Antibacterial Evaluation of 3,4-Dihydro-1H-benzo[b]azepine-2,5-dione Derivatives
Akunuri, Ravikumar ; et al, ChemistrySelect, 2022, 7(7),

Synthetic Circuit 10

Reaction Conditions
1.1 Catalysts: Sulfuric acid Solvents: Ethanol ;  10 h, reflux
Reference
Synthesis and biological evaluation of hydrazone derivatives of ortho-aminobenzoic acid
Raju, Dachepally; et al, Heterocyclic Letters, 2022, 12(1), 125-133

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Sodium azide Catalysts: L-Ascorbic acid ,  Pipecolic acid ,  Copper Solvents: Ethanol ;  100 °C
Reference
An Expeditious Copper-Catalyzed Access to 3-Aminoquinolinones, 3-Aminocoumarins and Anilines using Sodium Azide
Messaoudi, Samir; et al, Advanced Synthesis & Catalysis, 2010, 352(10), 1677-1687

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Ethanolamine ,  Azidotrimethylsilane ,  Copper fluoride (CuF2) Solvents: Dimethylacetamide ;  24 h, 95 °C
Reference
Copper-Mediated Reductive Amination of Aryl Halides with Trimethylsilyl Azide
Monguchi, Yasunari; et al, Chemistry - A European Journal, 2010, 16(25), 7372-7375

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Ethanolamine ,  Azidotrimethylsilane Catalysts: Copper Solvents: Dimethylacetamide ;  24 h, 95 °C
1.2 Reagents: Ammonia Solvents: Ethyl acetate ,  Water ;  rt
Reference
One-pot aromatic amination based on carbon-nitrogen coupling reaction between aryl halides and azido compounds
Maejima, Toshihide; et al, Tetrahedron, 2012, 68(6), 1712-1722

Synthetic Circuit 14

Reaction Conditions
1.1 Catalysts: Sodium hydride Solvents: Ethanol ;  2 h, reflux
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  15 min, rt
Reference
Synthesis and cytotoxicity of some D-mannose click conjugates with aminobenzoic acid derivatives
Hradilova, Ludmila; et al, Carbohydrate Research, 2012, 361, 1-6

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Vanadium oxide (VO) (graphitic carbon nitride supported) ,  Carbon nitride (graphite supported) Solvents: Ethanol ,  Water ;  3 h
Reference
Oxidative esterification via photocatalytic C-H activation
Verma, Sanny; et al, Green Chemistry, 2016, 18(1), 251-254

Synthetic Circuit 16

Reaction Conditions
1.1 Catalysts: Sulfuric acid Solvents: Ethanol
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol
Reference
Synthesis and structure-activity relationship of diarylamide derivatives as selective inhibitors of the proliferation of human coronary artery smooth muscle cells
Ogita, H.; et al, Bioorganic & Medicinal Chemistry Letters, 2001, 11(4), 549-551

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Sulfuric acid ;  2 h, reflux
2.1 Reagents: Zinc ,  Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  cooled; 1 h, cooled
2.2 Reagents: Sodium hydroxide Solvents: Ethyl acetate ,  Water ;  1 h, basified, rt
Reference
Synthesis and insecticidal activity of Cyclaniliprole
Ying, Jun-wu; et al, Xiandai Nongyao, 2016, 15(2), 28-31

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide ,  Oxygen ,  Diammonium cerium hexanitrate Solvents: Ethanol ;  15 h, rt
Reference
Oxidative ring-opening of 3-aminoindazoles for the synthesis of 2-aminobenzoates
Zhou, Yao; et al, Organic Chemistry Frontiers, 2018, 5(22), 3245-3249

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Methanol ;  2 h, 120 °C
Reference
Palladium-Catalyzed Oxidative Carbonylation of Aromatic C-H Bonds of N-Alkylanilines with CO and Alcohols for the Synthesis of o-Aminobenzoates
Chen, Ming; et al, Journal of Organic Chemistry, 2015, 80(2), 1258-1263

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Ethyl cyanoacetate Catalysts: 4-(Dimethylamino)pyridine Solvents: Ethanol ;  4.5 h, rt
Reference
Beyond conventional routes, an unprecedented metal-free chemoselective synthesis of anthranilate esters via a multicomponent reaction (MCR) strategy
Sarkar, Satavisha; et al, Chemical Communications (Cambridge, 2015, 51(63), 12673-12676

Synthetic Circuit 21

Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide ,  Cesium carbonate Solvents: Ethanol ,  Water ;  4 h, 25 - 30 °C
Reference
Oxidative ring-opening of isatins for the synthesis of 2-aminobenzamides and 2-aminobenzoates
Wang, Yu-Wei; et al, Tetrahedron, 2019, 75(11), 1497-1503

Synthetic Circuit 22

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Tetrabutylammonium perchlorate Solvents: Ethanol ,  Acetonitrile ;  1 h, rt
Reference
Tunable Electrosynthesis of Anthranilic Acid Derivatives via a C-C Bond Cleavage of Isatins
Qian, Peng; et al, Journal of Organic Chemistry, 2021, 86(22), 16008-16015

Synthetic Circuit 23

Reaction Conditions
Reference
Cumulated ylides: XIII: Diethoxyvinylidenetriphenylphosphorane as a reagent in the production of carbonic acid ethyl esters in aprotic solvents
Bestmann, Hans Juergen; et al, Synthesis, 1981, (12), 998-9

Synthetic Circuit 24

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Ethanol ,  Water ;  30 min, rt
1.2 24 h, rt
Reference
Sodium Borohydride-Mediated Transesterification
Sereda, Grigoriy; et al, Synthetic Communications, 2010, 40(9), 1312-1321

Synthetic Circuit 25

Reaction Conditions
1.1 Solvents: Ethanol
Reference
Flash thermolysis. 12. Flash thermolysis: multiple sigmatropic rearrangements in ortho-substituted aromatic compounds
De Champlain, Pierre; et al, Canadian Journal of Chemistry, 1976, 54(23), 3749-56

Synthetic Circuit 26

Reaction Conditions
1.1 Reagents: Thionyl chloride ;  6 h
Reference
Synthesis and biological activity of arylsulfonamide derivatives containing 2-arylamino- 4(3H)-quinazolinone
Zeng, Zhigang; et al, Journal of Pesticide Science (Tokyo, 2016, 41(4), 171-174

Ethyl anthranilate Raw materials

Ethyl anthranilate Preparation Products

Ethyl anthranilate Suppliers

SHANG HAI YUAN YE Biotechnology Co., Ltd.
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(CAS:87-25-2)
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15026964105
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HU BEI SHI SHUN Biotechnology Co., Ltd.
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(CAS:87-25-2)
ZHENG YU HAN
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Shanghai Aladdin Biochemical Technology Co., Ltd
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(CAS:87-25-2)
A LA DING
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